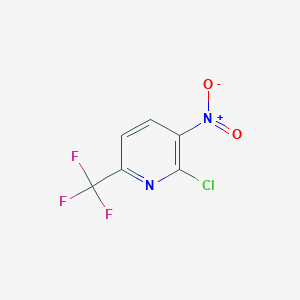

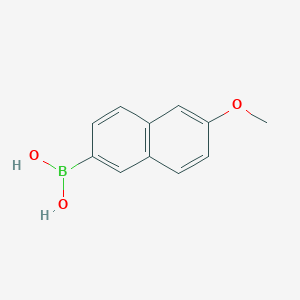

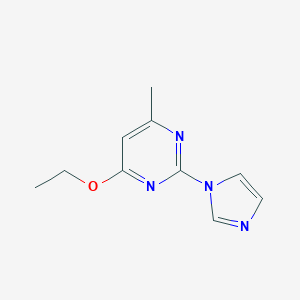

![molecular formula C10H8N2 B046406 1,8-Dihydropyrrolo[3,2-g]indole CAS No. 112149-08-3](/img/structure/B46406.png)

1,8-Dihydropyrrolo[3,2-g]indole

説明

Synthesis Analysis

The 1,8-dihydropyrrolo[2,3-b]indole ring system, which is similar to 1,8-Dihydropyrrolo[3,2-g]indole, can be readily prepared in three steps from indole-3-carbaldehyde . Its 1-allyl derivatives undergo photochemical rearrangement to the 2H-isomers .Molecular Structure Analysis

The molecular formula of 1,8-Dihydropyrrolo[3,2-g]indole is C10H8N2 . It has a molecular weight of 156.18 g/mol .Chemical Reactions Analysis

Various methodologies for the synthesis of indole and its derivatives in water are described . Different elements ranging from p-block elements, transition metals to lanthanides, along with peptides, surfactants, ionic liquids, and nanoparticles have been used to synthesize either the indole nucleus or its derivatives .科学的研究の応用

Synthesis and Photochemical Rearrangement : This compound can be used for the synthesis and photochemical rearrangement of 1-allyl derivatives. This process involves the photochemical rearrangement of the 1,8-dihydropyrrolo[2,3-b]indole ring system to 2H-isomers (Moody & Ward, 1984).

Access to Synthetic and Biological Ring Systems : It provides simple access to ring systems that are of potential synthetic and biological interest. This is especially relevant in the context of photochemistry of benzotriazoles (Al-Jalal et al., 2014).

Electrochemical Polymerization : Electrochemical polymerization of 1,8-Dihydropyrrolo[3,2-g]indole isomers can produce films with higher conductivities, a feature significant for material science applications (Zotti et al., 1989).

Synthesis of Antitumor Antibiotics : The synthesis based on photolysis of 1-alkenylbenzotriazoles is applied to the synthesis of the 2,3-dihydropyrrolo[1,2-a]indole nucleus, a key component in mitomycin antitumor antibiotics (Wender & Cooper, 1986).

Preparation of Various Cycloadducts : The synthesis of 2,4-dihydropyrrolo[3,4-b]indole leads to the preparation of cycloadducts and benzocarbazole derivatives, important in organic chemistry (Sha et al., 1987).

Photovoltaic Device Applications : The 2,7-DPPIIDPP molecule, related to 1,8-Dihydropyrrolo[3,2-g]indole, shows potential applications in photovoltaic devices due to its good thermal stability and broad UV/Vis absorption (Lai et al., 2013).

Structure and Energy Preference Studies : The structure of dihydropyrroloindoles like 1,5-divinyl-1,4,5,8-tetrahydro[3,2-f]indole is studied for its energy preference and conjugation in cyclohexadiene systems (Vashchenko et al., 2006).

Synthesis of COX-2 Inhibitors : Diaryl-Substituted (Dihydro)pyrrolo[3,2,1-hi]indoles, which have a fluoro substituent, are promising candidates for developing radiolabeled COX-2 inhibitors, useful in positron emission tomography (PET) imaging (Laube et al., 2015).

Safety And Hazards

The safety data sheet for indole, a compound similar to 1,8-Dihydropyrrolo[3,2-g]indole, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause serious eye damage/eye irritation, and skin sensitization .

特性

IUPAC Name |

1,8-dihydropyrrolo[3,2-g]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-2-8-4-6-12-10(8)9-7(1)3-5-11-9/h1-6,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFQCQQRFVUWJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C1C=CN3)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8-Dihydropyrrolo[3,2-g]indole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[benzotriazol-1-yl(phenyl)methyl]benzamide](/img/structure/B46327.png)

![1-[3-(Dimethylamino)thiophen-2-YL]ethanone](/img/structure/B46345.png)